Evidence 1 — Stereochemical Identity: (Z)-Isomer (CAS 90388-39-9) vs. (E)-Isomer (CAS 3778-92-5)
CAS 90388-39-9 is unambiguously assigned as the (Z)-stereoisomer — (3Z)-2,3-dimethyl-3-penten-1-ol — in which the higher-priority substituents (the C2 methyl and the C3–CH(CH₃)CH₂OH group) are oriented on the same face of the C3=C4 double bond . By contrast, CAS 3778-92-5 is the corresponding (E)-isomer, with these substituents on opposite faces . Although direct comparative odor-threshold or receptor-binding data for the two isomers have not been published in the peer-reviewed literature, the well-established structure-odor relationship in allylic alcohols — where double-bond configuration markedly influences odor character and threshold (e.g., cis-3-hexenol vs. trans-3-hexenol) — makes stereochemical identity a critical procurement specification. Procuring the incorrect isomer may yield divergent sensory and physicochemical performance.
| Evidence Dimension | Stereochemical configuration at the C3=C4 double bond |
|---|---|
| Target Compound Data | (Z)-configuration: (3Z)-2,3-dimethyl-3-penten-1-ol; CAS 90388-39-9 |
| Comparator Or Baseline | (E)-configuration: (3E)-2,3-dimethyl-3-penten-1-ol; CAS 3778-92-5 |
| Quantified Difference | Qualitative stereochemical distinction; no published quantitative comparative odor or activity data identified for this specific pair |
| Conditions | Structural assignment by systematic nomenclature and SMILES; ChemSpider CSID:57497136 (Z); chemsrc CAS 3778-92-5 (E) |
Why This Matters
For fragrance formulation and structure-activity studies, Z/E configuration can alter odor character, receptor affinity, and metabolic stability; specifying the correct CAS number prevents procurement of the unintended isomer.
